Lidamidine-d3 Hydrochloride
Description
Contextualizing Guanidine (B92328) Derivatives in Chemical Biology and Medicinal Chemistry Research
Guanidine and its derivatives represent a significant class of organic compounds that have been the subject of extensive research in medicinal chemistry and chemical biology. ontosight.aimdpi.com The guanidinium (B1211019) group, characterized by a central carbon atom bonded to three nitrogen atoms, can accept a proton in biological settings, enabling it to form stable hydrogen bonds with various biological molecules. mdpi.com This capacity for interaction underlies the diverse biological activities exhibited by guanidine-containing compounds.
Guanidine derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. ontosight.airesearchgate.net Their versatility has led to the development of numerous therapeutic agents for a wide array of diseases. scilit.com Notable examples of drugs incorporating a guanidine core include the antihypertensive agent guanabenz, the antidiabetic drug metformin, and the cholesterol-lowering medication rosuvastatin. mdpi.com The continued exploration of guanidine derivatives is a promising avenue for the discovery of novel therapeutic agents. mdpi.comscilit.com
Research Genesis and Strategic Importance of Lidamidine-d3 Hydrochloride as a Deuterated Analog
Lidamidine is an antidiarrheal agent that functions as an alpha-2 adrenergic receptor agonist, inhibiting intestinal secretion and motility. targetmol.commedchemexpress.com this compound is the deuterium-labeled analog of Lidamidine Hydrochloride. veeprho.compharmaffiliates.com In this specific compound, three hydrogen atoms on the methyl group have been replaced with deuterium (B1214612) atoms. lgcstandards.com
The strategic importance of this compound lies primarily in its use as an internal standard for analytical and pharmacokinetic studies of Lidamidine. veeprho.com By using this compound as an internal standard in methods like liquid chromatography-mass spectrometry (LC-MS), researchers can achieve precise and accurate quantification of Lidamidine in various biological matrices. veeprho.comcaymanchem.com This is crucial for understanding the drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. nih.gov
Properties
Molecular Formula |
C₁₁H₁₄D₃ClN₄O |
|---|---|
Molecular Weight |
259.75 |
Origin of Product |
United States |
Synthetic Methodologies for Lidamidine D3 Hydrochloride
De Novo Synthesis Strategies for Site-Specific Deuteration of Amidinourea Structures
The de novo synthesis of Lidamidine-d3 Hydrochloride, which involves constructing the molecule from basic precursors, is the most effective strategy for ensuring site-specific deuteration. The structure of Lidamidine, 1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea, offers several potential sites for deuteration. For Lidamidine-d3, the target is typically the N-methyl group, replacing -CH3 with a trideuteromethyl (-CD3) group. This specific labeling is valuable because N-dealkylation is a common metabolic pathway, and deuteration at this site can significantly alter the drug's metabolic profile due to the kinetic isotope effect. nih.govmusechem.com
A plausible de novo synthetic approach would involve the preparation of a deuterated methylamidine precursor, which is then coupled with an appropriate aryl urea (B33335) intermediate.
Proposed Synthetic Pathway:
Preparation of a Trideuteromethyl Precursor: The synthesis begins with a commercially available and inexpensive deuterated C1 building block, such as [D4]methanol (CD3OD) or trideuteromethyl iodide (CD3I). nih.gov These reagents serve as the source for the -CD3 group. For instance, trideuteromethylamine hydrochloride (CD3NH2·HCl) can be synthesized from a starting material like nitromethane-d3.
Formation of Deuterated Methylguanidine: The resulting trideuteromethylamine can be reacted with a cyanamide (B42294) or a similar reagent to form N-trideuteromethylguanidine. This step builds the core of the required amidine structure.
Synthesis of the Aryl Isocyanate: Separately, 2,6-dimethylaniline (B139824) is reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, to produce 2,6-dimethylphenyl isocyanate. This intermediate is the key component for introducing the N-aryl urea moiety.
Coupling Reaction: The final step involves the reaction of the deuterated N-methylguanidine with 2,6-dimethylphenyl isocyanate. This reaction forms the amidinourea linkage, yielding the Lidamidine-d3 free base.
Salt Formation: The resulting Lidamidine-d3 is then treated with hydrochloric acid (HCl) to produce the stable and water-soluble this compound salt.
This bottom-up strategy ensures that the deuterium (B1214612) atoms are located exclusively on the N-methyl group, preventing isotopic scrambling and resulting in a product with a well-defined isotopic substitution pattern.
Optimization of Precursor Chemistry and Reaction Pathways for Deuterated Analogues
Optimizing the synthesis of deuterated analogues like Lidamidine-d3 is crucial for maximizing yield, ensuring high isotopic incorporation, and maintaining cost-effectiveness. The optimization process focuses on several key areas:
Choice of Deuterated Reagent: The selection of the initial deuterated precursor is critical. While trideuteromethyl iodide (CD3I) is highly reactive, it can be more expensive. nih.gov [D4]Methanol is a more accessible and cost-effective alternative, though it may require conversion into a more reactive species. nih.govresearchgate.net The choice depends on balancing cost with reaction efficiency and the number of synthetic steps.
Reaction Conditions: Each step of the synthesis must be carefully optimized. For the coupling reaction between the deuterated guanidine (B92328) and the aryl isocyanate, parameters such as solvent, temperature, and reaction time must be fine-tuned to maximize the yield of the desired product while preventing side reactions. The use of non-protic solvents is essential to avoid any H-D exchange that could compromise the isotopic purity of the final compound.
Purification Techniques: Chromatographic purification methods must be developed to separate the final deuterated product from any non-deuterated or partially deuterated impurities. The physical properties of the deuterated and non-deuterated compounds are nearly identical, making this a challenging but necessary step to achieve high chemical and isotopic purity.
A summary of key optimization parameters is presented in the table below.
| Parameter | Objective | Key Considerations |
| Deuterated Precursor | Maximize deuterium incorporation; minimize cost. | Reactivity (e.g., CD3I vs. CD3OD), commercial availability, and cost of the starting material. |
| Solvent System | Prevent H-D exchange; ensure reactant solubility. | Use of anhydrous, aprotic solvents (e.g., THF, Dichloromethane) is critical. |
| Catalyst | Improve reaction rate and yield. | Selection of appropriate catalysts for guanidinylation and isocyanate reactions that do not promote isotopic scrambling. |
| Temperature & Time | Maximize product formation; minimize degradation. | Low-temperature reactions may be required to control exotherms and prevent side reactions. |
| Purification Method | Achieve >98% chemical and isotopic purity. | High-performance liquid chromatography (HPLC) is often required to separate isotopologues. |
Isotopic Purity Assessment and Control Methodologies in Deuterated Compound Synthesis
Ensuring the isotopic purity of this compound is paramount for its use as a reference standard or in metabolic studies. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the standard for this assessment. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the isotopic enrichment of the compound. researchgate.net By analyzing the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between the non-deuterated (d0) Lidamidine and its deuterated isotopologues (d1, d2, d3). The relative abundance of the ion corresponding to the fully deuterated molecule (M+3) compared to the lower-mass ions provides a quantitative measure of isotopic purity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact location of the deuterium atoms.
¹H NMR: In the proton NMR spectrum of Lidamidine-d3, the signal corresponding to the N-methyl protons (a singlet in the non-deuterated compound) would be absent or significantly diminished, confirming successful deuteration at that site.
²H NMR: Deuterium NMR provides a direct signal for the deuterium nuclei, confirming their presence and chemical environment.
¹³C NMR: Carbon NMR can also be used, as the resonance of the carbon atom bonded to deuterium appears as a multiplet (due to C-D coupling) and is shifted slightly upfield compared to the C-H signal. nih.gov
Control methodologies involve rigorous in-process checks and the use of deuterated solvents where necessary to prevent back-exchange. The final product specification will typically require an isotopic purity of ≥98%.
The following table shows hypothetical data from an isotopic purity analysis of a batch of this compound.
| Analytical Method | Parameter Measured | Specification | Result |
| HRMS | Isotopic Distribution | d3 > 98% | 99.1% d3, 0.8% d2, 0.1% d1 |
| ¹H NMR | Signal Integration | Absence of N-CH3 signal | Signal at ~2.8 ppm is <1% of expected intensity |
| ²H NMR | Deuterium Signal | Presence of N-CD3 signal | Sharp singlet observed in the deuterium spectrum |
| Chemical Purity (HPLC) | Purity by Area % | ≥99.0% | 99.7% |
Innovations and Challenges in the Scalable Synthesis of Deuterated Reference Materials
The transition from laboratory-scale synthesis to large-scale production of deuterated reference materials like this compound presents significant challenges. digitellinc.com However, ongoing innovations are addressing these issues.
Challenges:
Cost of Raw Materials: Deuterated starting materials, particularly those with high isotopic enrichment, are significantly more expensive than their hydrogen-containing counterparts. nih.gov
Maintaining Isotopic Purity: Ensuring high isotopic purity (>98%) on a large scale is difficult. The risk of contamination with protic species or isotopic scrambling increases with the scale of the reaction. researchgate.net
Specialized Equipment: Many deuteration reactions require specialized equipment capable of handling anhydrous conditions and, in some cases, high pressures or specific catalysts.
Process Control and Safety: Scaling up chemical processes requires robust control systems to manage reaction parameters and ensure safety, particularly when using reactive intermediates like isocyanates.
Regulatory Scrutiny: Deuterated compounds intended for pharmaceutical use, even as reference standards, face stringent regulatory requirements regarding their synthesis, characterization, and purity. nih.gov
Innovations:
Novel Catalytic Methods: The development of more efficient and selective catalysts, such as iridium or palladium-based systems for hydrogen isotope exchange (HIE), offers pathways to introduce deuterium late in the synthesis, potentially reducing costs. nih.gov
Flow Chemistry: Continuous flow reactors are being explored for deuteration reactions. They offer better control over reaction parameters (temperature, pressure, mixing), which can lead to higher yields, improved safety, and more consistent isotopic purity.
Improved Analytical Techniques: Advances in quantitative NMR (qNMR) and MS provide more accurate and rapid assessment of isotopic purity, facilitating better process control during manufacturing. nih.gov
Biocatalysis: The use of enzymes for deuteration is an emerging area that promises high selectivity under mild reaction conditions, although it is not yet widely applied for complex molecules like Lidamidine.
A summary of these factors is provided in the table below.
| Aspect | Challenges | Innovations & Mitigations |
| Cost | High price of deuterated reagents (e.g., D2O, CD3I). | Development of more efficient catalytic cycles to reduce reagent load; use of cheaper deuterium sources. |
| Purity Control | Risk of H-D back-exchange; separation of isotopologues. | Use of flow chemistry for precise control; advanced chromatographic separation techniques. |
| Scalability | Batch-to-batch variability; handling of hazardous reagents. | Automated synthesis platforms; development of safer, solid-supported reagents. |
| Efficiency | Multi-step syntheses often have low overall yields. | Late-stage deuteration strategies; development of novel, high-yield synthetic routes. |
Advanced Analytical Characterization and Application As a Research Standard
Mass Spectrometry (MS) Techniques for Lidamidine-d3 Hydrochloride Quantification in Research Matrices
Mass spectrometry stands as a cornerstone for the sensitive and selective quantification of this compound. Its application in bioanalytical research allows for precise measurement, crucial for pharmacokinetic and metabolic studies of its non-labeled counterpart, Lidamidine.
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Absolute Quantification
The development of a robust LC-MS/MS method is paramount for the accurate quantification of Lidamidine in biological samples, a process where this compound plays an indispensable role as an internal standard. The method development and validation process typically adheres to stringent guidelines set by regulatory bodies to ensure reliability and reproducibility.
A typical LC-MS/MS method for a small molecule like Lidamidine would involve the following steps:
Sample Preparation: To isolate the analyte and internal standard from the complex biological matrix (e.g., plasma, urine), a sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is employed. For instance, a simple protein precipitation with methanol (B129727) or acetonitrile (B52724) can be effective in removing proteins from plasma samples nih.gov.
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte and internal standard from other endogenous components. A reverse-phase C18 column is often the stationary phase of choice, with a mobile phase consisting of a mixture of an aqueous component (like water with a small percentage of formic acid to aid ionization) and an organic solvent (such as acetonitrile or methanol) nih.govthermofisher.comfarmaciajournal.com. The gradient or isocratic elution profile is optimized to achieve a good peak shape and separation in a short analytical run time.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) for both Lidamidine and this compound and then monitoring a specific product ion for each after collision-induced dissociation (CID).
The validation of the developed LC-MS/MS method involves assessing several key parameters to ensure its performance:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 thermofisher.com. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥ 10. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | The ratio of the analyte response in the presence of matrix to the response in a neat solution should be consistent and reproducible. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Elucidation of Fragmentation Pathways and Isotopic Signature in Mass Spectrometry
Understanding the fragmentation pathways of Lidamidine and its deuterated analog is crucial for selecting the most appropriate and specific MRM transitions for quantification. Lidamidine, with a molecular formula of C11H16N4O, is a phenylurea derivative nih.gov. Upon electrospray ionization in positive mode, it will readily form a protonated molecule [M+H]+.
For Lidamidine, potential fragmentation pathways could include:
Cleavage of the N-C bond between the urea (B33335) carbonyl group and the dimethylphenyl ring.
Cleavage of the N-C bond within the urea moiety.
Loss of the methylamidinourea group.
The isotopic signature of this compound in mass spectrometry will show a mass shift of +3 atomic mass units compared to the non-labeled Lidamidine, corresponding to the three deuterium (B1214612) atoms. This mass difference is key to its function as an internal standard, allowing for its distinct detection alongside the analyte of interest biopharmaservices.com.
Role of this compound as a Stable Isotope Internal Standard in Quantitative Bioanalysis Research
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS biopharmaservices.comfda.govbioanalysis-zone.com. A SIL internal standard is considered ideal because it has nearly identical physicochemical properties to the analyte.
The primary advantages of using this compound as an internal standard include:
Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix, can significantly impact the accuracy of quantification. Since this compound has the same retention time and ionization efficiency as Lidamidine, it experiences the same matrix effects, allowing for accurate correction of the analyte signal biopharmaservices.com.
Correction for Variability in Sample Preparation and Injection: Any loss of analyte during the extraction process or variations in the injection volume will be mirrored by the internal standard. By using the ratio of the analyte peak area to the internal standard peak area for quantification, these variations are effectively normalized fda.gov.
Improved Accuracy and Precision: The use of a SIL internal standard significantly improves the accuracy and precision of the analytical method by accounting for various sources of error that can occur during the analytical process biopharmaservices.comfda.gov.
The concentration of the internal standard is kept constant across all samples, including calibration standards, quality controls, and unknown samples. The final concentration of the analyte is then determined from a calibration curve constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and assessment of the isotopic integrity of this compound. It provides detailed information about the molecular structure and the specific location of the deuterium labels.
Deuterium Nuclear Magnetic Resonance (2H NMR) Applications in Confirming Deuteration Sites
Deuterium (²H) NMR spectroscopy is a direct and unambiguous method to confirm the sites of deuteration within a molecule magritek.comwikipedia.org. For this compound, where the deuterium atoms are typically introduced into one of the methyl groups, ²H NMR provides a definitive confirmation of their location.
Key aspects of ²H NMR include:
Chemical Shift: The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, allowing for the identification of the chemical environment of the deuterium atoms magritek.comwikipedia.org. A peak in the ²H NMR spectrum corresponding to the chemical shift of a methyl group would confirm that the deuteration has occurred at that position.
Signal Broadening: Deuterium is a quadrupolar nucleus (spin I=1), which can lead to broader signals compared to protons (spin I=1/2) magritek.com.
Verification of Deuteration: A strong signal in the ²H NMR spectrum, coupled with the corresponding disappearance or reduction in the intensity of the signal in the ¹H NMR spectrum, provides conclusive evidence of successful deuteration magritek.com.
The application of ²H NMR is crucial for quality control, ensuring that the deuterium labels are in the correct position and that there has been no unintended isotopic scrambling during the synthesis of this compound.
Advanced NMR Techniques for Purity Assessment and Stereochemical Analysis of this compound
Advanced NMR techniques are invaluable for assessing the chemical and isotopic purity of this compound.
Purity Assessment: Quantitative ¹H NMR (qNMR) can be used to determine the chemical purity of the compound. By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the sample can be calculated. Furthermore, ¹H NMR can detect the presence of any residual non-deuterated Lidamidine or other impurities. The isotopic purity (the percentage of deuterated molecules) can also be estimated from the relative integrals of the signals in the ¹H and ²H NMR spectra.
Stereochemical Analysis: Stereochemistry is a critical aspect of drug molecules. However, an analysis of the structure of Lidamidine reveals that it is an achiral molecule, meaning it does not have any stereocenters and does not exist as enantiomers or diastereomers nih.gov. Therefore, advanced NMR techniques for stereochemical analysis, such as those used for chiral compounds, are not applicable to this compound.
Chromatographic Methods for Research Purity Profiling and Separation Science
The assessment of purity and the separation of this compound from any potential impurities are critical for its use as an internal standard in quantitative research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques employed for this purpose, each offering distinct advantages for the analysis of this deuterated compound.
Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Research Purity
The development of selective and sensitive HPLC and GC methods is fundamental to accurately determine the purity of this compound. Method development involves a systematic optimization of various parameters to achieve the desired separation and detection of the main compound and any related substances.
For HPLC analysis of this compound, a reversed-phase method is often the preferred approach due to the compound's polarity. A C18 column is typically employed, providing a non-polar stationary phase that allows for the retention and separation of the analyte from more polar impurities. The mobile phase composition is a critical parameter, with a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile or methanol) being common. The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, is often utilized to elute any strongly retained impurities and to shorten the analysis time. Detection is typically achieved using a UV detector, as the aromatic rings in this compound absorb UV light.
Gas Chromatography, while less commonly used for polar, non-volatile compounds like this compound, can be employed after a derivatization step. Derivatization is a chemical modification of the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. A common derivatization agent for compounds containing amine groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, often with a non-polar stationary phase like 5% phenyl-methylpolysiloxane. Detection can be achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), with the latter providing structural information for peak identification.
The following table outlines a hypothetical set of optimized parameters for HPLC and GC methods for the purity assessment of this compound.
| Parameter | HPLC Method | GC Method (with Derivatization) |
| Column | C18, 4.6 x 150 mm, 5 µm | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in Water; B: Acetonitrile | Helium |
| Gradient/Program | Time (min) | %B |
| 0 | 10 | |
| 15 | 90 | |
| 20 | 90 | |
| 21 | 10 | |
| 25 | 10 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Temperature | - | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Detector | UV at 230 nm | Mass Spectrometer (MS) |
| Derivatization Agent | Not Applicable | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Impurity Profiling and Characterization Methodologies for this compound in Research Batches
Impurity profiling is the identification and quantification of all potential impurities present in a research batch of this compound. This process is crucial for ensuring the quality and integrity of the research standard. The methodologies employed for impurity profiling often involve a combination of chromatographic separation and spectroscopic detection.
The HPLC method developed for purity assessment can be adapted for impurity profiling. By using a high-resolution mass spectrometer (HRMS) as a detector in-line with the HPLC system (LC-MS), it is possible to obtain accurate mass measurements for any detected impurities. This information is invaluable for proposing the elemental composition of the impurities. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), where the impurity ions are fragmented, and the resulting fragmentation pattern provides clues about their chemical structure.
Potential impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation products. For instance, impurities could include the non-deuterated Lidamidine, incompletely deuterated intermediates, or related substances formed during the synthetic process.
The characterization of these impurities involves comparing their retention times and mass spectra with those of known reference standards, if available. When reference standards are not available, preparative HPLC can be used to isolate the impurity, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and other spectroscopic techniques to confirm its structure.
The following table summarizes potential impurities in a research batch of this compound and the methodologies for their characterization.
| Potential Impurity | Origin | Characterization Methodology |
| Lidamidine | Starting material or incomplete deuteration | LC-MS (comparison of retention time and mass spectrum with reference standard) |
| Partially deuterated Lidamidine species | Incomplete deuteration | LC-MS (identification by mass-to-charge ratio) |
| Synthetic precursor (e.g., 2,6-dimethylaniline-d6) | Starting material | GC-MS (comparison with reference standard) |
| N-(2,6-dimethylphenyl)-N'-amidinourea | By-product | LC-MS/MS (fragmentation pattern analysis), NMR after isolation |
Preclinical Pharmacokinetic and Metabolic Research Models of Lidamidine D3 Hydrochloride
In Vitro Metabolic Stability and Biotransformation Studies
The assessment of a drug candidate's metabolic liability is a cornerstone of preclinical development, predicting its behavior in vivo. researchgate.netpharmafocusasia.comresearchgate.net For Lidamidine-d3 Hydrochloride, this evaluation would involve a series of in vitro assays to determine its stability and how it is transformed by the body's metabolic machinery.
Hepatic Microsomal and Hepatocyte Incubation Assays
In vitro metabolic stability is typically first assessed using subcellular fractions like liver microsomes or more complex systems like intact hepatocytes. pharmafocusasia.comnih.gov These systems contain the primary enzymes responsible for drug metabolism.
Hepatic Microsomes: These preparations are rich in Cytochrome P450 (CYP) enzymes, the main drivers of Phase I metabolic reactions. pharmafocusasia.comnih.gov Incubating this compound with liver microsomes from preclinical species (e.g., rat, monkey) in the presence of necessary cofactors like NADPH would allow researchers to determine the rate of disappearance of the parent compound. This rate is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net
Hepatocyte Assays: Primary hepatocytes offer a more complete model, containing both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms. pharmafocusasia.com Incubating this compound with hepatocytes provides a more comprehensive picture of its metabolic fate, including conjugation reactions.
While specific data for the d3-variant is not available, studies on the parent compound, Lidamidine Hydrochloride, indicate it is extensively metabolized, suggesting it would be a substrate for these in vitro systems. nih.gov
Identification of Metabolic Pathways and Enzyme Systems Responsible for this compound Biotransformation (e.g., Cytochrome P450 Enzymes)
Given that over 90% of Lidamidine Hydrochloride is metabolized before excretion, it is highly probable that the Cytochrome P450 (CYP) enzyme superfamily plays a dominant role in its biotransformation. nih.gov The CYP system is responsible for the Phase I metabolism of a vast number of drugs, primarily through oxidative, reductive, and hydrolytic reactions. nih.gov
The primary metabolic pathways for amidine-containing compounds often involve N-dealkylation and oxidation. nih.gov Identifying the specific CYP isozymes involved (e.g., CYP3A4, CYP2D6, CYP1A2) would be a critical step. nih.gov This is typically achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for CYP isoforms in liver microsome incubations. For instance, tizanidine, another drug containing an amidine group, is primarily metabolized by CYP1A2. researchgate.net Determining the specific enzymes responsible for this compound metabolism is crucial for predicting potential drug-drug interactions.
Comparative Metabolic Fate Analysis of Lidamidine versus Lidamidine-d3 in Non-Human Biological Systems
Direct comparative studies analyzing the metabolic fate of Lidamidine versus Lidamidine-d3 in preclinical species are not described in the available literature. However, the rationale for creating a deuterated version of a drug is based on the "kinetic isotope effect."
Deuterium (B1214612), being heavier than hydrogen, forms a stronger covalent bond with carbon. For metabolic reactions that involve the breaking of a carbon-hydrogen bond at the site of deuteration, the reaction rate can be significantly slower. This typically occurs in CYP-mediated oxidation. The expected outcome of this substitution in this compound would be:
Increased Metabolic Stability: A slower rate of metabolism compared to the non-deuterated parent compound.
Reduced Intrinsic Clearance: A lower rate of clearance by metabolic enzymes.
Longer Half-Life: The compound would persist longer in the system.
Potential Shift in Metabolic Pathways: If the primary metabolic route is slowed, other, minor metabolic pathways may become more prominent.
This comparative analysis is essential to confirm that the deuteration strategy has achieved its intended pharmacokinetic modification.
In Vivo Non-Human Pharmacokinetic Investigations
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. nih.gov Data for the parent compound, Lidamidine Hydrochloride, in rats and monkeys provides a valuable proxy for what might be expected for the d3-analog. nih.gov
Absorption and Distribution Kinetics in Animal Models (e.g., Rodent, Rabbit, Primate Models)
Studies on 14C-labeled Lidamidine Hydrochloride show that it was rapidly and almost completely absorbed from the gastrointestinal tract in both rats and monkeys after oral administration. nih.gov
Absorption: Peak levels of the radiolabeled compound were observed within 30 minutes in both species, indicating swift absorption. nih.gov
Distribution: The radiolabel was found in both plasma and cellular components of the blood. In rats, the compound was widely distributed in tissues but was essentially cleared from all examined tissues within 24 hours. nih.gov
The half-life of the parent compound was found to be approximately 30 minutes in rats and 1 hour in monkeys, reflecting rapid clearance. nih.gov It is hypothesized that this compound would exhibit a longer half-life due to its potentially slower metabolism.
| Parameter | Rat | Monkey |
|---|---|---|
| Time to Peak Level (Oral) | Within 30 minutes | Within 30 minutes |
| Parent Compound Half-Life | ~30 minutes | ~1 hour |
| Tissue Clearance | Essentially cleared within 24 hours | Data not specified |
Elimination Pathways and Excretion Profiles in Preclinical Species
Lidamidine Hydrochloride is eliminated from the body primarily after extensive metabolism. nih.gov The excretion routes show notable species-specific differences.
Metabolism: Over 90% of the compound was metabolized before being excreted in both rats and monkeys. nih.gov
Excretion in Monkeys: Elimination was primarily through the urine, with 95% of the administered dose recovered in the urine within 24 hours. Biliary elimination was not a major pathway. nih.gov
Excretion in Rats: The urine was also the main route, accounting for 65% of the dose in 24 hours. However, rats also showed significant elimination in the feces (15-20% within 24 hours) and a substantial portion of the dose was eliminated in the bile, with evidence of enterohepatic recirculation. nih.gov
These species differences are critical considerations when extrapolating preclinical data to humans. nih.gov
| Excretion Route | Rat (% of Dose) | Monkey (% of Dose) |
|---|---|---|
| Urine | ~65% | ~95% |
| Feces | ~15-20% | Not a major pathway |
| Biliary Elimination | Significant | Not a major pathway |
Impact of Deuteration on Pharmacokinetic Parameters (e.g., Clearance, Half-Life) in Animal Studies
While specific preclinical studies on this compound are not extensively available in publicly accessible literature, the impact of deuteration on pharmacokinetic parameters can be extrapolated from established principles of kinetic deuterium isotope effects (KDIE). The substitution of hydrogen with deuterium can lead to significant alterations in a drug's metabolic profile, primarily by slowing down metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond, which is stronger than a carbon-hydrogen (C-H) bond.
Theoretical Impact on Clearance:
Metabolic clearance is a primary driver of a drug's elimination from the body. For drugs that are extensively metabolized, deuteration at a site of metabolic attack can lead to a decrease in the rate of metabolism. This, in turn, can result in reduced systemic clearance. In the case of Lidamidine, which is known to be extensively metabolized, deuteration of a metabolically active site could potentially decrease its rate of biotransformation, thereby lowering its clearance rate.
Theoretical Impact on Half-Life:
A drug's half-life is inversely proportional to its clearance and directly proportional to its volume of distribution. By reducing the clearance, deuteration can lead to a prolonged elimination half-life. For Lidamidine Hydrochloride, which has a reported half-life of 30 minutes in rats, the introduction of deuterium at a key metabolic position could theoretically extend this half-life. nih.gov A longer half-life could potentially lead to a more sustained therapeutic effect.
It is crucial to note that the extent of these effects is highly dependent on the specific site of deuteration and the primary metabolic pathways of the parent compound. Without direct comparative studies between Lidamidine and this compound in animal models, the precise quantitative impact on clearance and half-life remains theoretical.
Pharmacokinetic Parameters of Lidamidine Hydrochloride in Rats
The following table summarizes the pharmacokinetic parameters of the non-deuterated form, Lidamidine Hydrochloride, in rats, which provides a baseline for understanding its disposition.
| Parameter | Value | Species |
| Half-Life | 30 minutes | Rat |
| Metabolism | >90% | Rat |
| Primary Route of Elimination | Urine (65% within 24h) | Rat |
| Fecal Excretion | 15-20% within 24h | Rat |
This table presents data for Lidamidine Hydrochloride and is intended to serve as a reference point for the potential pharmacokinetic profile of its deuterated analog. nih.gov
Enterohepatic Recirculation and Biliary Excretion Research in Preclinical Models
Preclinical research has demonstrated that enterohepatic recirculation plays a significant role in the disposition of Lidamidine Hydrochloride in certain animal models.
Findings in Rat Models:
Studies conducted in rats have shown that a significant portion of a dose of Lidamidine Hydrochloride is eliminated in the bile. nih.gov This biliary excretion is a prerequisite for enterohepatic recirculation, a process where a drug is excreted in the bile, reabsorbed from the intestine, and returned to the liver via the portal circulation. The occurrence of enterohepatic recirculation of the radiolabeled carbon-14 from ¹⁴C-Lidamidine Hydrochloride has been confirmed in rats. nih.gov This recycling mechanism can contribute to a prolonged presence of the drug and its metabolites in the systemic circulation.
In contrast, studies in monkeys indicated that biliary elimination was not a major pathway for Lidamidine Hydrochloride, highlighting species-specific differences in drug disposition. nih.gov
Mechanistic Investigations and Isotope Effects of Lidamidine D3 Hydrochloride in Research Systems
Molecular and Cellular Interaction Studies: Receptor Binding and Signaling Pathways
Lidamidine Hydrochloride is recognized primarily for its activity as an alpha-2 (α2)-adrenergic receptor agonist. dovepress.com This interaction is central to its pharmacological effects, which include the modulation of intestinal ion transport and other physiological processes. The signaling pathways activated by α2-adrenergic receptors are typically inhibitory, involving G protein-coupled receptors (GPCRs) that decrease intracellular cyclic AMP (cAMP) levels.
Affinity and Selectivity Profiling of Lidamidine-d3 Hydrochloride for Alpha-2 Adrenergic Receptors in In Vitro Systems
As an α2-adrenergic agonist, Lidamidine Hydrochloride binds to these receptors to initiate a physiological response. dovepress.comnih.gov While comprehensive public data detailing the binding affinities (Ki) or potency (EC50/IC50) of Lidamidine Hydrochloride for the specific subtypes of α2-adrenergic receptors (α2A, α2B, α2C) are not extensively reported in readily available literature, its functional activity confirms its role as an agonist at these sites. The α2-adrenergic receptors are a family of G-protein-coupled receptors, and agonists like Lidamidine are structurally related to other well-characterized agonists such as clonidine. mdpi.comnih.gov The affinity of such compounds is typically determined through competitive radioligand binding assays. For context, established α2-agonists show a high degree of selectivity for α2 over α1 receptors. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (α2 vs α1) |
|---|---|---|---|
| Clonidine | α2A | ~4 | ~200:1 |
| Dexmedetomidine | α2A | ~1 | ~1620:1 |
| Lidamidine Hydrochloride | α2 (General) | Data not available | Data not available |
This table is illustrative and includes data for well-known α2-agonists to provide context for the receptor class. Specific binding affinity data for Lidamidine Hydrochloride is not available in the cited sources.
Investigations into Modulation of Neurotransmitter Release and Ion Transport in Isolated Tissues and Cell Lines
The activation of α2-adrenergic receptors by Lidamidine has significant downstream effects, notably on ion transport in intestinal tissues. Research on isolated rabbit ileum has demonstrated that Lidamidine stimulates the absorption of sodium (Na+) and chloride (Cl-) ions. mdpi.com This effect is consistent with α2-adrenergic stimulation, which is known to promote fluid and electrolyte absorption from the intestinal lumen. The study indicated that Lidamidine (at 10⁻³ M) increased net sodium absorption by 1.8 ± 0.4 µEq/h·cm² and net chloride absorption by 3.4 ± 0.6 µEq/h·cm². mdpi.com This pro-absorptive action is believed to be a key component of its antidiarrheal properties. nih.gov
In studies on isolated guinea pig ileum, Lidamidine Hydrochloride was found to inhibit contractile activity stimulated by various agents, including acetylcholine, histamine, and serotonin. nih.gov However, these studies also noted that the compound has little to no peripheral adrenergic stimulatory or cholinergic blocking activity, suggesting its primary mechanism is not the direct blockade of these other receptors but likely related to its α2-adrenergic agonist effects which can presynaptically inhibit neurotransmitter release. nih.gov
| Parameter | Control | Lidamidine (10⁻³ M) | Change (µEq/h·cm²) |
|---|---|---|---|
| Net Na+ Absorption | Baseline | Increased | +1.8 ± 0.4 |
| Net Cl- Absorption | Baseline | Increased | +3.4 ± 0.6 |
| Short Circuit Current | Baseline | Decreased | -2.0 ± 0.4 |
Data sourced from studies on rabbit ileum. mdpi.com
Cellular Uptake and Intracellular Distribution Mechanisms in Research Cell Models
The entry of a drug into a cell and its subsequent localization are critical determinants of its activity. For Lidamidine, these processes have been investigated using radiolabeled compounds in preclinical models.
Endocytic Pathways and Transporter-Mediated Uptake Mechanisms in Cultured Cells
Specific studies detailing the endocytic pathways or transporter-mediated uptake of Lidamidine in cultured cell lines are not available in the reviewed literature. Generally, small molecules like Lidamidine can cross cellular membranes through passive diffusion, driven by a concentration gradient, or via carrier-mediated transport involving solute carrier (SLC) or other transporter proteins. youtube.comdntb.gov.ua Given its chemical structure, it is plausible that it could be a substrate for organic cation transporters, but this has not been experimentally verified. The uptake of small molecules is typically investigated in vitro using cell lines that express specific transporters to determine if uptake is an active, protein-mediated process. youtube.com
Subcellular Localization Studies of Lidamidine Hydrochloride within Research Cell Lines
Research on the subcellular distribution of 14C-labeled Lidamidine in rat liver provides valuable insights into its intracellular fate. nih.gov These studies showed that after administration, the majority of the radioactivity was found in the postmicrosomal supernatant fraction (cytosol). nih.gov However, when considering the relative specific activity, the lysosomal and microsomal fractions showed the highest concentrations. nih.gov
Further analysis revealed that the distribution of the parent Lidamidine molecule and its metabolites varied between cellular compartments. The particulate fractions, such as the mitochondrial and microsomal fractions, contained the highest percentage of unchanged Lidamidine and its pharmacologically active demethylated metabolite. nih.gov In contrast, the cytosol was predominantly composed of more polar metabolites. nih.gov This suggests that key metabolic processes and the compound's site of action may be associated with these organelles.
| Subcellular Fraction | Relative Specific Activity | Primary Content |
|---|---|---|
| Postmicrosomal Supernatant (Cytosol) | High overall radioactivity | Polar Metabolites (76-91%) |
| Microsomes | Highest relative specific activity | Unchanged Lidamidine & Demethylated Metabolite |
| Lysosomes | High relative specific activity | Unchanged Lidamidine & Demethylated Metabolite |
| Mitochondria | Significant relative specific activity | Unchanged Lidamidine & Demethylated Metabolite |
Data derived from a study on the subcellular distribution of 14C-Lidamidine in rat liver. nih.gov
Exploration of Kinetic Isotope Effects (KIE) on Biological Processes
The "d3" in this compound signifies that the three hydrogen atoms on one of the compound's methyl groups have been replaced with deuterium (B1214612), a stable, heavier isotope of hydrogen. This substitution does not change the molecule's fundamental chemical properties or its ability to bind to receptors, but it can significantly alter the rate of metabolic reactions that involve the breaking of a carbon-hydrogen bond at the site of deuteration. This phenomenon is known as the kinetic isotope effect (KIE).
The C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break. Consequently, metabolic reactions that involve the cleavage of a C-H bond as a rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. nih.govnih.gov
For Lidamidine, this is particularly relevant because one of its major metabolic pathways is N-demethylation, which produces a pharmacologically active metabolite. nih.gov This reaction is catalyzed by cytochrome P-450 (CYP450) enzymes in the liver and involves the cleavage of a C-H bond on the N-methyl group.
By replacing the hydrogens on this methyl group with deuterium (creating a -CD3 group), the rate of N-demethylation is expected to be significantly reduced. Studies on the N-demethylation of other compounds have shown that this can result in a primary KIE (kH/kD) ranging from 1.3 to as high as 6.9. nih.govnih.gov A reduced rate of metabolism for this compound could lead to:
Increased plasma half-life: The parent drug would remain in the system for a longer duration.
Deuterium Isotope Effects on Enzyme-Catalyzed Reactions and Metabolic Transformations
The introduction of deuterium into a drug molecule, such as in this compound, can significantly alter its metabolic fate due to the kinetic isotope effect (KIE). The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.
In the context of Lidamidine, which is known to be extensively metabolized, deuteration at a metabolically active site could lead to several observable effects in enzyme-catalyzed reactions. nih.gov The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family. If the deuterated position in this compound is a site of CYP-mediated oxidation, a primary kinetic isotope effect would be expected.
Potential Metabolic Pathways Affected:
N-demethylation: If the deuterium is placed on the methyl group of the methylamidinourea moiety, this could slow down N-demethylation, a common metabolic pathway.
Aromatic Hydroxylation: Deuteration of the dimethylphenyl ring could retard the rate of aromatic hydroxylation.
Oxidative Deamination: The stability of adjacent C-D bonds could influence the rate of oxidative deamination if this is a metabolic route.
These potential alterations in metabolic pathways could lead to a different profile of metabolites or a change in the proportion of metabolites formed.
Hypothetical Data on the Metabolic Stability of Lidamidine vs. This compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Lidamidine Hydrochloride | 25 | 27.7 |
| This compound | 45 | 15.4 |
This table is a hypothetical representation of potential findings from an in vitro metabolic stability assay. The data illustrates a potential increase in metabolic stability for the deuterated compound.
Mechanistic Implications of C-D Bond Stability on this compound's Biological Activity in Model Systems
The increased stability of the C-D bond in this compound can have direct implications for its biological activity and mechanism of action when studied in model systems. The parent compound, Lidamidine Hydrochloride, is known for its antidiarrheal properties, which are believed to be mediated through inhibition of intestinal motility. nih.gov
By slowing down metabolism, deuteration could lead to a prolonged exposure of the parent compound to its target receptors or enzymes in the gastrointestinal tract. This could potentially enhance the therapeutic effect or prolong its duration of action.
Investigative Approaches in Model Systems:
Isolated Tissue Preparations: In isolated guinea pig ileum, for example, one could compare the potency and duration of the inhibitory effect of this compound on smooth muscle contractions with that of its non-deuterated counterpart.
In Vivo Animal Models: In rodent models of diarrhea, pharmacokinetic and pharmacodynamic studies could elucidate whether the altered metabolism of this compound translates to improved efficacy or a longer duration of antidiarrheal activity.
The stability of the C-D bond is a critical factor in these investigations. If the deuterated site is not involved in the binding to the pharmacological target, the intrinsic activity of the molecule should remain unchanged. The primary difference in biological activity would then be attributable to its altered pharmacokinetic profile.
Hypothetical Comparison of Pharmacodynamic Effects in a Rat Model of Induced Diarrhea
| Compound | Dose (mg/kg) | Onset of Action (min) | Duration of Action (min) |
| Lidamidine Hydrochloride | 5 | 15 | 120 |
| This compound | 5 | 15 | 180 |
This table provides a hypothetical illustration of how the increased metabolic stability of this compound might translate to a longer duration of action in an in vivo model.
Computational and Theoretical Chemistry Studies of Lidamidine D3 Hydrochloride
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Lidamidine, and its biological target. scfbio-iitd.res.in These methods provide atom-level details of the binding mode, affinity, and stability of the ligand-receptor complex, which are crucial for understanding its mechanism of action.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For Lidamidine, which acts as an α2-adrenergic agonist, docking studies can elucidate its binding pose within the α2A adrenergic receptor. A comparative molecular docking analysis of WHR 1049 (Lidamidine) highlighted the importance of using the correct tautomeric state for accurate predictions, as different tautomers can have stability differences of up to 10 kcal/mol. patsnap.com Such studies are foundational for understanding how the molecule fits into the receptor's binding pocket and which specific amino acid residues it interacts with.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and provide insights into the conformational changes that occur upon ligand binding. scfbio-iitd.res.inresearchgate.net By simulating the complex in a solvated environment, MD can offer a more realistic representation of the biological system. dntb.gov.ua For Lidamidine-d3 Hydrochloride, MD simulations could reveal whether the deuterium (B1214612) substitution affects the dynamics and stability of its interaction with the adrenergic receptor, potentially influencing its efficacy or duration of action. The root mean square deviation (RMSD) is a key parameter used to assess the stability of the complex during the simulation. researchgate.net
| Technique | Purpose | Key Insights for this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of the ligand in the receptor's active site. | Identification of key interacting residues in the α2A adrenergic receptor; determination of the most stable binding pose. patsnap.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the ligand-receptor complex over time to assess stability and dynamics. mdpi.com | Evaluation of the stability of the docked pose; understanding conformational changes and the influence of deuteration on binding kinetics. scfbio-iitd.res.indntb.gov.ua |
In Silico Prediction of Metabolic Soft Spots and Deuteration Impact on Metabolism
In silico tools are increasingly used to predict the metabolic fate of drug candidates early in the discovery process. news-medical.net Identifying "metabolic soft spots"—positions on a molecule that are most susceptible to metabolism by enzymes like the cytochrome P450 (CYP) family—is critical for optimizing metabolic stability. nih.gov
The primary advantage of deuteration is its potential to slow down metabolism through the kinetic isotope effect (KIE). nih.gov When a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of a metabolic reaction, replacing hydrogen with the heavier deuterium isotope (C-D) can significantly decrease the reaction rate. This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond.
For this compound, the deuterium atoms are placed on the methyl group. In silico metabolism prediction tools can be used to identify if this methyl group is a likely site of metabolism (a "soft spot"). If N-demethylation is a primary metabolic pathway for Lidamidine, the deuteration at this position would be expected to slow down its metabolism, potentially leading to improved pharmacokinetic properties. Computational models can predict the sites of metabolism with significant accuracy, helping to rationalize the strategic placement of deuterium atoms. nih.gov For instance, some prediction tools have been shown to correctly identify the primary metabolic soft spot in over 50% of cases, and one of the top three likely spots in over 80% of compounds. nih.gov
| Methodology | Application to this compound | Expected Outcome |
|---|---|---|
| Metabolic Soft Spot Prediction (e.g., MetaSite) | Identify sites on the Lidamidine scaffold susceptible to CYP-mediated oxidation. nih.gov | Confirmation of whether the N-methyl group is a primary site of metabolism, justifying the d3-substitution. |
| Kinetic Isotope Effect (KIE) Analysis | Theoretically quantify the expected reduction in the rate of metabolism at the deuterated site. nih.gov | Prediction of enhanced metabolic stability and a potentially longer half-life for the deuterated compound. |
Quantum Chemical Calculations for Spectroscopic Fingerprints and Isotope Effects
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict various molecular properties, including spectroscopic data. These calculations can provide a "spectroscopic fingerprint" of a molecule, which is invaluable for its characterization.
For this compound, quantum chemical calculations can predict its vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts. The substitution of hydrogen with deuterium results in predictable changes in these spectra due to the mass difference. For example, the C-D stretching frequencies in an infrared spectrum are expected to appear at significantly lower wavenumbers than the corresponding C-H stretches.
Furthermore, these calculations can provide insights into the electronic structure and photophysical properties of the molecule. Time-dependent DFT (TD-DFT) can be used to explore the potential energy surfaces of excited states, which helps in understanding phenomena like fluorescence. rsc.org Studies on other molecules have shown that deuteration can increase fluorescence efficiency by altering the rates of non-radiative decay pathways. rsc.org Quantum calculations can also elucidate the underlying reasons for the kinetic isotope effect by modeling the transition states of metabolic reactions. The change in mass upon deuteration can affect the dynamics of dissociation and relaxation processes. ucla.eduaps.org
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Modeling for Deuterated Guanidine (B92328) Derivatives
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. gardp.orgcollaborativedrug.com For guanidine derivatives, SAR studies have been conducted to understand how different structural modifications influence their interaction with various biological targets. nih.govnih.gov These studies typically involve synthesizing and testing a series of related compounds to identify key structural features that determine potency and selectivity. oncodesign-services.com
Structure-Metabolism Relationship (SMR) modeling is a related approach that links chemical structure to metabolic stability and pathways. nih.gov For deuterated compounds like this compound, SMR models would focus on how isotopic substitution at specific sites influences metabolic outcomes.
By building computational SAR and SMR models for a series of deuterated and non-deuterated guanidine derivatives, researchers can:
Predict Activity: Estimate the biological activity of novel deuterated analogues without the need for immediate synthesis.
Optimize Metabolic Stability: Understand how the position of deuterium substitution affects metabolic stability across a class of compounds. This allows for a more rational design of next-generation compounds with improved pharmacokinetic profiles.
Guide Synthesis: Prioritize the synthesis of the most promising candidates based on predicted activity and stability. collaborativedrug.com
For Lidamidine-d3 and other deuterated guanidines, these models would be crucial in determining if the benefits of deuteration (improved metabolism) come at the cost of reduced activity or receptor selectivity. Computational studies on guanidine derivatives have explored how modifications to the core structure impact receptor binding and functional activity, providing a strong foundation for building predictive models for their deuterated counterparts. nih.gov
Advanced Research Applications of Lidamidine D3 Hydrochloride
Utilization as a Mechanistic Probe in Chemical Biology and Drug Discovery Research
In the fields of chemical biology and drug discovery, isotopically labeled compounds like Lidamidine-d3 Hydrochloride serve as invaluable mechanistic probes. The primary utility stems from the "kinetic isotope effect," where the replacement of hydrogen with the heavier deuterium (B1214612) atom can slow down chemical reactions, particularly those involving the breaking of carbon-hydrogen (C-H) bonds. Since C-H bond cleavage is a critical step in many drug metabolism pathways, this effect can be exploited to investigate the pharmacokinetics and mechanism of action of the parent drug, Lidamidine. nih.gov
Researchers can use this compound to:
Trace Metabolic Pathways: By administering the deuterated compound in preclinical models, scientists can track how and where the drug is metabolized in the body. The deuterium label acts as a tracer, allowing for the identification of metabolic "soft spots"—positions on the molecule that are most vulnerable to enzymatic breakdown. nih.gov This information is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
Investigate Reaction Mechanisms: The kinetic isotope effect can help determine the rate-limiting steps in a drug's metabolic breakdown. Comparing the metabolic rate of Lidamidine with that of this compound can reveal whether C-H bond breaking is a key part of the process, providing insights into the specific enzymes involved, such as cytochrome P450s. nih.govresearchgate.net
Enhance Target Engagement Studies: While this compound retains the same biochemical efficacy and selectivity as its non-deuterated counterpart, its altered metabolic stability can be advantageous in probing biological systems. A longer half-life might allow for more sustained interaction with its biological target, aiding in studies designed to elucidate the downstream effects of target engagement without the complication of rapid metabolic clearance.
The insights gained from using this compound as a mechanistic probe can guide the development of new drug candidates with improved pharmacokinetic properties, potentially leading to enhanced efficacy or reduced toxicity. nih.gov
Development of Novel Analytical Methodologies for Complex Biological Matrices in Research Settings
The quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma, urine, or tissue is a significant challenge in pharmaceutical research. chromatographyonline.com These matrices contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the "matrix effect," which can suppress or enhance the analytical signal and compromise data accuracy. chromatographyonline.comnih.gov
This compound is ideally suited to address these challenges by serving as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis, primarily using liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comwuxiapptec.com
The Role of a SIL-IS: An internal standard is a compound of known concentration added to every sample, including calibration standards and unknown study samples. researchgate.netresearchgate.net The ratio of the analyte's signal to the internal standard's signal is used for quantification. wuxiapptec.com A SIL-IS like this compound is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte (Lidamidine). scispace.comnih.gov This means it behaves in the same way during sample preparation, extraction, and chromatographic separation, and experiences the same degree of ionization suppression or enhancement in the mass spectrometer. wuxiapptec.com By using a SIL-IS, researchers can effectively compensate for:
Variability in sample extraction and recovery. researchgate.net
Fluctuations in instrument injection volume. scispace.com
Matrix effects that impact ionization efficiency. chromatographyonline.comnih.gov
This leads to a significant improvement in the accuracy, precision, and reliability of the analytical method. wuxiapptec.comresearchgate.net The development of a robust LC-MS method for Lidamidine would heavily rely on its deuterated analog for validation and routine use in preclinical pharmacokinetic and metabolism studies.
Below is a table representing typical parameters for a validated LC-MS/MS bioanalytical method using this compound as an internal standard.
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Analyte | Lidamidine | The compound being quantified. |
| Internal Standard (IS) | This compound | Corrects for variability in sample processing and analysis. scispace.com |
| Biological Matrix | Rat Plasma | The complex biological sample being analyzed. |
| Instrumentation | LC-MS/MS (Triple Quadrupole) | Provides high sensitivity and selectivity. chromatographyonline.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Method of creating ions for MS detection. |
| MRM Transitions (m/z) | Analyte: Specific precursor > product ion IS: Specific precursor > product ion (+3 Da) | Ensures specific detection of analyte and IS. |
| Calibration Range | e.g., 0.5 - 500 ng/mL | The concentration range over which the method is accurate and precise. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | Ensures the method provides reliable quantitative data. |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Demonstrates that the IS effectively compensates for matrix interference. researchgate.net |
Role as a Certified Reference Material in Pharmaceutical Research and Development Quality Control (Excluding Clinical Product Release)
In the highly regulated environment of pharmaceutical R&D, all analytical measurements must be accurate, reliable, and traceable. synthinkchemicals.com This is achieved through the use of reference standards. A Certified Reference Material (CRM) is a type of reference standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties and accompanied by a certificate providing its value, associated uncertainty, and a statement of metrological traceability. nih.govcwsabroad.com
Within the scope of non-clinical pharmaceutical research and development, this compound serves as a crucial CRM for quality control purposes. synthinkchemicals.com Its primary function is to act as a benchmark for validating and monitoring the performance of analytical methods used to quantify Lidamidine. cwsabroad.com
Applications as a CRM in R&D QC include:
Method Validation: During the validation of a new bioanalytical method, the CRM is used to confirm the method's accuracy, precision, and linearity. nih.gov
Quality Control Checks: In routine preclinical sample analysis, QC samples prepared with the CRM are analyzed alongside study samples to ensure the analytical system is performing correctly and that the results are reliable. nih.gov
Cross-Laboratory Comparison: CRMs are vital for ensuring that analytical results are consistent and comparable when methods are transferred between different laboratories or research sites. synthinkchemicals.com
The use of a well-characterized CRM like this compound, supplied with a comprehensive Certificate of Analysis, provides a high degree of confidence in the analytical data generated during drug development, supporting key decisions in preclinical research. sigmaaldrich.comlgcstandards.com
The table below outlines the typical information provided in a Certificate of Analysis for a CRM like this compound.
| Certificate Section | Description | Importance in R&D Quality Control |
|---|---|---|
| Product Identification | Compound Name, CAS Number, Lot Number | Ensures unambiguous identification and traceability of the standard. lgcstandards.com |
| Certified Purity/Assay | A precise value with an associated uncertainty (e.g., 99.8% ± 0.1%). | Provides the basis for accurate preparation of standard and quality control solutions. cwsabroad.com |
| Isotopic Purity | Percentage of the deuterated form (d3) vs. other isotopic forms (d0, d1, d2). | Crucial for ensuring no significant contribution of the IS to the analyte's signal (cross-talk). |
| Method of Characterization | Techniques used for certification (e.g., qNMR, Mass Spectrometry, Chromatography). | Demonstrates the scientific rigor behind the certified value. lgcstandards.com |
| Statement of Traceability | Links the certified value to a national or international standard (e.g., NIST, USP). | Establishes the metrological hierarchy required for regulatory confidence. synthinkchemicals.comnih.gov |
| Homogeneity and Stability Data | Data confirming consistency within the batch and over time. | Ensures that the standard is reliable for its entire shelf life. cwsabroad.com |
| Storage Conditions | Recommended temperature and humidity for maintaining stability. | Guarantees the integrity of the reference material. mriglobal.org |
Future Directions and Emerging Research Opportunities
Integration of Lidamidine-d3 Hydrochloride Research with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Deeper Mechanistic Insights
The full therapeutic potential and nuanced biological effects of this compound can be more deeply understood through the application of advanced omics technologies. Systems biology approaches, particularly metabolomics and proteomics, offer powerful tools to move beyond primary pharmacokinetic advantages and uncover detailed mechanistic insights.
Metabolomics can map the downstream metabolic consequences of this compound activity. By comparing the metabolic profiles of biological systems (e.g., plasma, tissues) before and after administration, researchers can identify specific pathways modulated by the compound. This could reveal novel mechanisms of action or off-target effects that are not apparent from traditional pharmacological assays. For instance, identifying alterations in cardiac energy metabolism or endothelial signaling pathways could provide a more comprehensive understanding of its cardiovascular effects nih.gov.
Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications resulting from drug exposure. This approach can pinpoint the specific protein targets and signaling cascades affected by this compound. Integrating proteomics with metabolomics can link drug-induced protein changes to functional metabolic outcomes, offering a holistic view of the drug's impact on cellular physiology nih.gov. Such studies could elucidate how deuteration influences protein binding, enzyme inhibition, or receptor interaction compared to its non-deuterated counterpart.
The convergence of these omics disciplines can lead to the discovery of biomarkers for drug response, enabling patient stratification and personalized medicine approaches. By understanding the complete molecular fingerprint of this compound's action, researchers can better predict therapeutic outcomes and identify new potential indications.
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Research Question | Potential Outcome |
| Metabolomics | How does this compound alter cellular metabolic pathways? | Identification of novel mechanisms of action, discovery of biomarkers for efficacy and safety. nih.gov |
| Proteomics | Which proteins and signaling pathways are directly or indirectly modulated? | Elucidation of drug targets, understanding of off-target effects, insights into molecular response. nih.gov |
| Integrative Omics | What is the complete systems-level biological impact of the compound? | A comprehensive map of drug action, linking molecular interactions to physiological changes. |
Exploration of Novel Deuteration Strategies and Synthesis of Further Deuterated Analogues for Research Purposes
While this compound involves deuteration at a specific metabolic "soft spot," advancements in synthetic chemistry are opening doors to more sophisticated deuteration strategies. nih.gov The goal is to create a new generation of deuterated analogues for research that could offer even more refined pharmacological properties or serve as superior tools for mechanistic studies.
Recent progress in deuteration methodologies includes:
Hydrogen Isotope Exchange (HIE): This technique allows for the direct replacement of C-H bonds with C-D bonds, often late in the synthetic process. researchgate.netnih.gov Advances in catalysis, including the use of noble metals or photocatalysis, are making HIE reactions more selective and efficient, which could simplify the synthesis of novel Lidamidine analogues. researchgate.net
Reductive Deuteration: This involves the use of deuterium-donating reagents to reduce unsaturated bonds, providing a direct route to specifically labeled compounds. researchgate.net
Deuterated Building Blocks: Synthesizing complex molecules from simple, pre-deuterated starting materials is an effective strategy to ensure high levels of deuterium (B1214612) incorporation at specific sites. marketersmedia.comalbertleatribune.com This approach offers precise control over the location of deuterium atoms.
Table 2: Modern Deuteration Strategies for Synthesizing Novel Analogues
| Deuteration Strategy | Description | Applicability to Guanidine (B92328) Research |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a pre-existing molecular scaffold. researchgate.netnih.gov | Efficient late-stage modification of Lidamidine or its precursors to create a library of deuterated analogues. |
| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom, often using a deuterium source and a catalyst. researchgate.net | Provides a regioselective method for introducing deuterium at specific positions that are amenable to halogenation. |
| Use of Deuterated Reagents | Employing deuterated versions of common chemical reagents (e.g., LiAlD₄) in the synthesis pathway. epj-conferences.org | Can be used to introduce deuterium at specific functional groups during the construction of the core guanidine structure. |
| Flow Chemistry | Utilizing continuous flow reactors for deuteration reactions, offering better control and safety. colab.ws | Enables scalable and efficient synthesis of deuterated intermediates and final compounds. |
Expansion of Preclinical Research Models and Methodologies for Comprehensive In Vitro and In Vivo Understanding
To fully characterize the benefits of deuteration, it is crucial to expand beyond standard preclinical models. While traditional in vitro assays (e.g., liver microsomes) and animal models are essential for initial pharmacokinetic assessments, more advanced models can provide data that is more translatable to human clinical outcomes. researchgate.netnih.gov
Future preclinical research on this compound should incorporate:
In Vitro Models:
Human Hepatocytes: Co-cultures of primary human hepatocytes can offer a more accurate prediction of human metabolism compared to animal-derived microsomes.
Three-Dimensional (3D) Organoids: Patient-derived organoids (e.g., liver or cardiac organoids) can model organ-specific drug responses and toxicities in a more physiologically relevant context.
High-Content Imaging: This technology can be used to assess cellular-level changes in response to the drug, providing quantitative data on multiple phenotypic parameters simultaneously.
In Vivo Models:
Humanized Mouse Models: Mice with "humanized" livers (containing human hepatocytes) can provide more accurate data on the human-specific metabolism of deuterated compounds.
Disease-Specific Animal Models: Utilizing more sophisticated models of cardiovascular diseases (e.g., hypertension, heart failure) can help elucidate the therapeutic efficacy of this compound beyond simple blood pressure reduction.
These advanced models will allow for a more definitive assessment of whether the altered metabolic profile of this compound translates into improved efficacy and a better safety margin, bridging the gap between preclinical findings and clinical reality. nih.gov
Broader Contributions of Deuterated Guanidine Research to Fundamental Chemical and Biomedical Sciences
Research into this compound and other deuterated guanidines extends beyond the development of a single therapeutic agent. It contributes significantly to our fundamental understanding of chemical and biomedical principles.
The guanidine moiety is a key functional group in numerous biological molecules and synthetic compounds, known for its strong basicity and ability to form multiple hydrogen bonds. nih.gov Studying the effects of deuteration on guanidine-containing molecules provides valuable insights into:
Kinetic Isotope Effects (KIE): Each new deuterated compound serves as a case study for the KIE, helping to refine our predictive models of how deuterium substitution will affect drug metabolism mediated by various enzymes, particularly Cytochrome P450. researchgate.net
Drug Design Principles: The success of deuterated drugs reinforces a key principle of modern medicinal chemistry: subtle atomic modifications can lead to profound improvements in a drug's ADME (absorption, distribution, metabolism, and excretion) properties. dataintelo.comresearchgate.net This encourages the broader application of isotope-based strategies in drug discovery. acs.org
Pharmacology of Guanidinium (B1211019) Compounds: Investigating how deuteration impacts the interaction of the guanidinium group with its biological targets (e.g., receptors, ion channels) can shed light on the nature of these molecular interactions and inform the design of future guanidine-based drugs for a wide range of diseases.
Ultimately, the focused study of this compound acts as a catalyst, driving innovation in synthetic chemistry, pharmacology, and drug development. The knowledge gained contributes to a growing library of information that will accelerate the creation of safer and more effective medicines in the future. clearsynthdiscovery.com
Q & A
Q. Table 1. Stability Study Design for this compound
| Condition | Temperature (°C) | Humidity (% RH) | Duration (Months) | Key Metrics Analyzed |
|---|---|---|---|---|
| Accelerated | 40 | 75 | 1, 3, 6 | Purity, deuterium retention |
| Long-term | 25 | 60 | 6, 12 | Degradation products, pH |
Q. Table 2. MS Parameters for Deuterated Compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization mode | ESI (+) | Enhance protonation of basic compounds |
| Mass resolution | >30,000 (HRMS) | Resolve isotopic peaks |
| Collision gas | Nitrogen (1.5 mTorr) | Optimize fragmentation efficiency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
